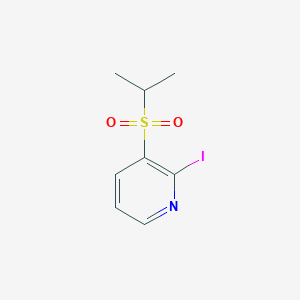

2-Iodo-3-(isopropylsulfonyl)pyridine

Description

2-Iodo-3-(isopropylsulfonyl)pyridine is a halogenated pyridine derivative characterized by an iodine substituent at the 2-position and an isopropylsulfonyl group at the 3-position. This compound is of interest in medicinal chemistry and radiopharmaceutical research due to its structural features, which may influence receptor binding affinity, metabolic stability, and pharmacokinetics.

Properties

Molecular Formula |

C8H10INO2S |

|---|---|

Molecular Weight |

311.14 g/mol |

IUPAC Name |

2-iodo-3-propan-2-ylsulfonylpyridine |

InChI |

InChI=1S/C8H10INO2S/c1-6(2)13(11,12)7-4-3-5-10-8(7)9/h3-6H,1-2H3 |

InChI Key |

WXXDDRFFAGKTEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(N=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of This compound generally involves two key transformations:

- Introduction of the iodine atom at the 2-position of the pyridine ring.

- Installation of the isopropylsulfonyl group at the 3-position.

These transformations can be achieved via direct iodination and sulfonylation or through a stepwise approach involving sulfonylation of a pyridine precursor followed by iodination, or vice versa.

Molecular Iodine-Promoted Oxidative Sulfonylation

A prominent method involves the use of molecular iodine (I2) as a promoter for oxidative sulfonylation, which is transition-metal free and environmentally benign. This method is well-documented for synthesizing iodo vinyl sulfones and related sulfonylated heterocycles.

- Reaction conditions: Typically, thiols or sulfinic acid derivatives are reacted with molecular iodine and hydrogen peroxide (H2O2) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100 °C).

- Mechanism: The process involves the generation of sulfonyl radicals via oxidative coupling and subsequent addition to the heteroaromatic ring, followed by iodination to yield the iodo-sulfonylated product.

- Yields: High yields (~90%) with excellent regio- and stereoselectivity have been reported for similar compounds (e.g., (E)-1-iodo-2-(phenylsulfonyl)vinylbenzene) using this approach.

Sulfonylation via Sodium Sulfinates

Sodium sulfinates, including isopropylsulfinate salts, are versatile sulfonylation reagents that can be employed to install sulfonyl groups on heteroaryl iodides.

- Preparation of sodium isopropylsulfinate: Can be synthesized by reduction of corresponding sulfonyl chlorides or via Barton-type decarboxylation reactions followed by oxidation.

- Sulfonylation reaction: Aryl iodides or heteroaryl iodides react with sodium sulfinates under catalysis by gold complexes (Au(I)/Au(III)) or other transition metals, often facilitated by suitable ligands.

- Reaction conditions: Mild temperatures, often in the presence of bases and solvents like DMF or DMSO.

- Outcome: This method allows the direct sulfonylation of 2-iodopyridine derivatives to afford this compound with good functional group tolerance.

Stepwise Synthesis via Sulfonyl Chloride Intermediates

Another approach involves:

- Sulfonylation of 3-hydroxypyridine or 3-aminopyridine with isopropylsulfonyl chloride to install the sulfonyl group at the 3-position.

- Selective iodination at the 2-position using iodine or N-iodosuccinimide (NIS) under acidic or neutral conditions.

This method benefits from the availability of sulfonyl chlorides and the regioselectivity offered by the pyridine ring's electronic properties.

Experimental Data and Reaction Conditions

Representative Procedure for Molecular Iodine-Promoted Synthesis

| Reagent/Condition | Amount/Concentration | Role/Notes |

|---|---|---|

| Thiol or sodium isopropylsulfinate | 1.5 mmol | Sulfonyl source |

| Molecular iodine (I2) | 0.5 mmol (127 mg) | Oxidant and iodinating agent |

| Hydrogen peroxide (H2O2) | 2 mmol (0.06 mL) | Oxidative agent |

| Solvent | Dimethyl sulfoxide (DMSO), 2 mL | Polar aprotic solvent |

| Temperature | 100 °C | Heating under nitrogen atmosphere |

| Reaction time | 6–8 hours | Sufficient for completion |

| Work-up | Extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Purification via column chromatography |

| Yield | ~90% | High yield with regioselectivity |

Example: Synthesis of (E)-1-iodo-2-(phenylsulfonyl)vinylbenzene yielded 92% under these conditions.

Gold-Catalyzed Sulfonylation Conditions

| Catalyst/System | Ligand | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Au(I)/Au(III) | Phosphine-based ligand | DMF or DMSO | Mild (room temp to 80 °C) | Moderate to high |

This method enables direct sulfonylation of aryl iodides with sodium sulfinates, including isopropylsulfinate salts, to yield functionalized aryl sulfones such as this compound.

Mechanistic Insights

- The iodine-promoted oxidative sulfonylation proceeds via radical intermediates, as evidenced by radical trapping experiments using TEMPO, which significantly reduce product formation.

- The sulfonyl radical is generated from sulfonyl hydrazides, sulfinic acids, or thiols under oxidative conditions.

- The sulfonyl radical adds to the pyridine ring, followed by iodination to afford the final product.

- Hydrogen peroxide plays a critical role in generating the sulfonyl radical species.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Molecular iodine-promoted oxidative sulfonylation | Thiol or sodium sulfinate, I2, H2O2, DMSO, 100 °C | Transition-metal free, high yield, environmentally benign | Requires elevated temperature and peroxide | ~90% |

| Gold-catalyzed sulfonylation | Au(I)/Au(III) catalyst, sodium isopropylsulfinate, ligand, DMF/DMSO | Mild conditions, good functional group tolerance | Requires precious metal catalyst | Moderate to high |

| Stepwise sulfonyl chloride route | Isopropylsulfonyl chloride, pyridine derivative, iodine or NIS | Readily available reagents, regioselective | Multi-step, possible over-iodination | Variable |

Chemical Reactions Analysis

2-Iodo-3-(isopropylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the isopropylsulfonyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group in the presence of a palladium catalyst.

Scientific Research Applications

2-Iodo-3-(isopropylsulfonyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with specific therapeutic effects.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-3-(isopropylsulfonyl)pyridine involves its interaction with molecular targets through its iodine and isopropylsulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Iodo-3-(isopropylsulfonyl)pyridine with structurally or functionally related compounds, focusing on substituents, molecular weight, receptor affinity, and imaging applications:

Key Findings:

Iodine’s larger atomic radius could also sterically hinder receptor interactions compared to fluorine . Sulfonyl Group: The isopropylsulfonyl moiety increases molecular weight and polarity relative to simpler substituents (e.g., methyl groups in nicotine).

Receptor Binding Specificity: [18F]FPH exhibits high specificity for nAChRs, with thalamic uptake (9.7% ID/g) significantly exceeding cerebellar binding (2.8% ID/g) in mice . In contrast, 3H-nicotine shows lower target-to-nontarget ratios (e.g., striatum:cerebellum ≈ 2:1), likely due to broader receptor subtype interactions . However, the isopropylsulfonyl group may alter binding kinetics compared to the bicyclic framework of [18F]FPH or epibatidine .

Imaging Applications :

- [18F]FPH is optimized for PET imaging due to fluorine-18’s short half-life (109.7 minutes) and high positron yield, enabling rapid imaging with high resolution .

- This compound, if radiolabeled with iodine-123 (half-life: 13.2 hours), could be suited for SPECT imaging, offering longer scan windows but lower resolution compared to PET .

Pharmacological Blocking Studies :

- Preclinical studies with [18F]FPH demonstrated that nAChR antagonists (e.g., cytisine, nicotine) reduce thalamic binding by >70%, confirming receptor specificity . Similar blocking experiments for this compound would be necessary to validate its target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.